di-N-butyldimethacrylatetin

Description

Evolution of Organotin Chemistry and its Research Significance

The field of organotin chemistry, which centers on compounds containing a tin-carbon bond, has a rich history dating back to the mid-19th century. nih.govmdpi.com Its inception is often credited to Edward Frankland's isolation of diethyltin (B15495199) diiodide in 1849, followed by Löwig's synthesis of alkyltin compounds in 1852. nih.gov The development of Grignard reagents in the early 1900s significantly propelled the field forward by providing a versatile method for creating tin-carbon bonds. mdpi.com A major resurgence in interest occurred in the mid-20th century with the discovery of their industrial applications, particularly as stabilizers for polyvinyl chloride (PVC), biocides, and catalysts. nih.gov This practical utility has continued to drive research, cementing organotin chemistry's place as a significant and enduring area of study within organometallic chemistry. vulcanchem.com

Contextualizing Diorganotin Compounds within Modern Organometallic Research

Diorganotin compounds, characterized by the general formula R₂SnX₂, form a cornerstone of modern organometallic research. mdpi.com These compounds are notable for the tin atom's ability to expand its coordination number beyond the typical four, leading to a diverse range of structural possibilities, including five- and six-coordinate complexes. nih.govcmu.edu This structural flexibility is fundamental to their function in various applications. In contemporary research, diorganotin compounds are investigated for their potential as antitumor agents and as catalysts in a variety of organic transformations. cmu.eduresearchgate.net Their unique properties continue to make them a subject of active investigation in academic and industrial laboratories.

Overview of Methacrylate (B99206) Ligands in Coordination and Polymer Chemistry

Methacrylate is a versatile ligand in both coordination and polymer chemistry. preprints.orgrsc.org As a ligand, it can coordinate to metal centers in various modes, including unidentate, bidentate, and bridging fashions, which influences the structure and reactivity of the resulting metal complex. academie-sciences.fr In polymer chemistry, the methacrylate group is a key monomer for the synthesis of a wide array of acrylic polymers. preprints.org Polymethyl methacrylate (PMMA), a well-known example, is valued for its optical clarity and rigidity. mdpi.com The incorporation of methacrylate functionalities into organometallic compounds, such as di-n-butyldimethacrylatetin, creates molecules that can act as both monomers and catalysts, offering unique opportunities in materials science. nih.govtaylorandfrancis.com

This compound: Properties

This compound is a white solid at room temperature. upce.cz It is insoluble in water and reacts with moisture in the air to slowly release methacrylic acid and dibutyltin (B87310) oxide. upce.cz

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₈O₄Sn | upce.cz |

| Molecular Weight | 403.09 g/mol | upce.cz |

| Appearance | White solid | upce.cz |

| Melting Point | 54 - 58 °C | upce.cz |

| Solubility | Insoluble in water | upce.cz |

Structure

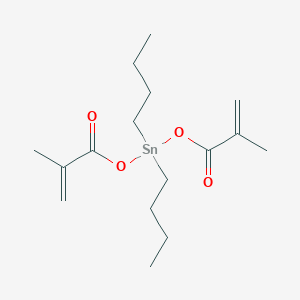

2D Structure

Properties

IUPAC Name |

[dibutyl(2-methylprop-2-enoyloxy)stannyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H6O2.2C4H9.Sn/c2*1-3(2)4(5)6;2*1-3-4-2;/h2*1H2,2H3,(H,5,6);2*1,3-4H2,2H3;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJOBZKBTWHHRK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(OC(=O)C(=C)C)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301280357 | |

| Record name | Dibutylstannylene 2-methyl-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301280357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15257-25-7 | |

| Record name | Dibutylstannylene 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15257-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutylbis(methacryloyloxy)stannane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015257257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutylstannylene 2-methyl-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301280357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutylbis(methacryloyloxy)stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Di N Butyldimethacrylatetin and Analogous Structures

Classical Approaches to Organotin Methacrylate (B99206) Synthesis

The traditional synthesis of organotin methacrylates, including di-n-butyldimethacrylatetin, relies on fundamental reactions in organotin chemistry. These methods are widely applicable for creating tin-oxygen bonds.

Reactions Involving Organotin Halides

A primary and extensively used method for synthesizing organotin carboxylates is the reaction of an organotin halide with a metal salt of a carboxylic acid. researchgate.net For this compound, this involves the reaction of di-n-butyltin dichloride with an alkali metal methacrylate, such as sodium methacrylate or potassium methacrylate. orientjchem.orgorientjchem.org This salt metathesis reaction is typically carried out in an anhydrous organic solvent to facilitate the precipitation of the resulting inorganic salt (e.g., sodium chloride), which drives the reaction to completion. epdf.pub The choice of solvent is crucial; it must solubilize the organotin halide and the final product while being a poor solvent for the inorganic halide byproduct.

The general reaction is as follows: Bu₂SnCl₂ + 2 CH₂=C(CH₃)COONa → Bu₂Sn(OCOC(CH₃)=CH₂)₂ + 2 NaCl

This approach is advantageous due to the ready availability of di-n-butyltin dichloride as a commercial precursor. nih.gov

Preparation from Organotin(IV) Oxides or Hydroxides

A highly efficient and clean method for preparing diorganotin dicarboxylates is the condensation reaction between a diorganotin(IV) oxide or hydroxide (B78521) and a carboxylic acid. orientjchem.orgsysrevpharm.org For the synthesis of this compound, di-n-butyltin oxide (DBTO) is reacted with two equivalents of methacrylic acid. researchgate.net

The reaction proceeds as follows: Bu₂SnO + 2 CH₂=C(CH₃)COOH → Bu₂Sn(OCOC(CH₃)=CH₂)₂ + H₂O

This reaction is an equilibrium process. To achieve high yields, the water produced during the condensation must be continuously removed from the reaction mixture. This is typically accomplished by azeotropic distillation, often using a Dean-Stark apparatus with a solvent like toluene (B28343) or benzene. orientjchem.org This method is favored for its high atom economy and the fact that the only byproduct is water, leading to a purer product and simpler work-up procedures.

Transmetallation Pathways in Organotin Methacrylate Formation

Transmetallation represents another, albeit less direct, pathway for forming organotin carboxylates. This can involve the reaction of an organotin compound with a carboxylate of a different metal. More commonly in organotin chemistry, transmetallation refers to the exchange of organic groups, but ligand exchange can also be considered a form of this reaction type.

Another relevant pathway is acidolysis, where a tetraalkyltin compound reacts with a carboxylic acid. For instance, tetrabutyltin (B32133) could react with methacrylic acid, cleaving a butyl-tin bond to form the tributyltin methacrylate, with further reaction being possible but harder to control.

A more pertinent example of a related process is transesterification. While often catalyzed by tin compounds, organotin alkoxides can react with esters to form new organotin esters. For example, a dibutyltin (B87310) dialkoxide could react with methyl methacrylate to yield this compound and methanol.

| Reaction Pathway | Precursors | Typical Conditions | Byproducts | Key Features |

| Organotin Halide Route | Di-n-butyltin dichloride, Sodium methacrylate | Anhydrous organic solvent (e.g., Toluene, Ethanol), Room to reflux temp. | Sodium Chloride | Driven by precipitation of salt; readily available precursors. |

| Organotin Oxide Route | Di-n-butyltin oxide, Methacrylic acid | Toluene, Azeotropic distillation (Dean-Stark) | Water | High purity, atom-efficient, clean reaction. |

| Transesterification | Dibutyltin dialkoxide, Methyl methacrylate | Reflux temperature, Catalyst may be needed | Methanol | Equilibrium-driven; requires removal of alcohol byproduct. |

Tailored Synthetic Routes for Diorganotin Dimethacrylates

Beyond the classical methods, more specific strategies can be employed to optimize the synthesis of diorganotin dimethacrylates like this compound, focusing on yield, purity, and specific reaction conditions.

Direct Reaction with Sodium Methacrylate Derivatives

This method is a specific application of the general halide route (Section 2.1.1) but is tailored for the target molecule. The reaction between di-n-butyltin dichloride and sodium methacrylate is a direct and stoichiometric synthesis. orientjchem.org The reaction is typically performed at room temperature or with gentle heating to ensure completion. orientjchem.org The insolubility of the sodium chloride byproduct in many organic solvents makes product isolation straightforward through simple filtration, followed by evaporation of the solvent. This direct approach is highly reliable for producing diorganotin(IV) carboxylates. orientjchem.org

Table 2: Representative Synthesis via Sodium Methacrylate

| Reactant 1 | Reactant 2 | Stoichiometry (R1:R2) | Solvent | Temperature | Typical Yield |

|---|

Ligand Exchange and Condensation Strategies

Ligand exchange provides a versatile platform for synthesizing organotin compounds. researchgate.net In this context, it can refer to several processes, including transesterification or the exchange of one carboxylate ligand for another. A prominent and tailored strategy is transesterification catalyzed by di-n-butyltin oxide (DBTO). DBTO is a widely recognized catalyst for transesterification reactions, often used in the synthesis of various (meth)acrylic esters. google.comgoogle.comgelest.com In this process, an alkyl methacrylate (e.g., methyl methacrylate) reacts with an alcohol, but DBTO can also be a reactant.

A more direct tailored strategy is the condensation reaction detailed in section 2.1.2, which can be considered a cornerstone for synthesizing diorganotin dicarboxylates from their corresponding oxides. sysrevpharm.org The reaction between di-n-butyltin oxide and methacrylic acid is a high-yield, clean reaction that is specifically suited for producing this compound. The process is controlled by the azeotropic removal of water, which ensures the reaction proceeds to completion. orientjchem.org This condensation method is often preferred in industrial settings due to its efficiency and the benign nature of its byproduct (water).

Table 3: Compound Names Mentioned in the Article

| Compound Name | Chemical Formula |

|---|---|

| This compound | Bu₂Sn(OCOC(CH₃)=CH₂)₂ |

| Di-n-butyltin dichloride | Bu₂SnCl₂ |

| Sodium methacrylate | CH₂=C(CH₃)COONa |

| Potassium methacrylate | CH₂=C(CH₃)COOK |

| Di-n-butyltin oxide (DBTO) | Bu₂SnO |

| Methacrylic acid | CH₂=C(CH₃)COOH |

| Sodium chloride | NaCl |

| Toluene | C₇H₈ |

| Benzene | C₆H₆ |

| Tetrabutyltin | Bu₄Sn |

| Dibutyltin dialkoxide | Bu₂Sn(OR)₂ |

| Methyl methacrylate | CH₂=C(CH₃)COOCH₃ |

Influence of Stoichiometry and Reaction Conditions on Product Formation and Purity

The stoichiometry of the reactants is a critical parameter in the synthesis of this compound and its analogs. The molar ratio of the diorganotin precursor to the methacrylate source directly influences the nature of the final product. For the synthesis of this compound, a stoichiometric ratio of 1:2 of the di-n-butyltin precursor (e.g., di-n-butyltin oxide or di-n-butyltin dichloride) to the methacrylate source (methacrylic acid or its salt) is theoretically required.

Deviations from this stoichiometric ratio can lead to the formation of different products. For instance, a 1:1 molar ratio of di-n-butyltin dichloride and a methacrylate source is more likely to yield a monomethacrylate-monochloro-tin species, of the type [(n-Bu)2Sn(methacrylate)Cl]. researchgate.net Conversely, using an excess of the methacrylate source can help to ensure the complete conversion of the diorganotin precursor to the desired dimethacrylate product. However, an excessive amount of the methacrylate reactant may complicate the purification process, requiring additional steps to remove the unreacted starting material.

Reaction conditions such as temperature, solvent, and reaction time are also crucial in controlling product formation and purity. The selection of an appropriate solvent is important for ensuring that all reactants remain in the same phase, thus facilitating the reaction. For reactions that produce water as a byproduct, solvents that form an azeotrope with water, such as toluene or benzene, are often used to enable its continuous removal.

The reaction temperature must be carefully controlled to ensure a reasonable reaction rate without promoting side reactions or decomposition of the reactants or products. For many organotin syntheses, moderate heating is sufficient to drive the reaction to completion in a timely manner. The progress of the reaction can be monitored using various analytical techniques, such as infrared (IR) spectroscopy to observe the disappearance of the starting material peaks and the appearance of the product peaks, or by monitoring the amount of water collected in a Dean-Stark trap.

The purity of the final product is often assessed using techniques such as elemental analysis, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn NMR), and mass spectrometry. researchgate.net These methods provide detailed information about the structure and composition of the synthesized compound, confirming the successful formation of this compound and the absence of significant impurities.

Table 1: Influence of Reactant Stoichiometry on Product Formation

| Molar Ratio (Diorganotin Precursor : Methacrylate Source) | Expected Primary Product | Reference |

| 1:1 | Monosubstituted Organotin Compound | researchgate.net |

| 1:2 | Disubstituted Organotin Compound (e.g., this compound) | researchgate.net |

Table 2: Typical Reaction Parameters for the Synthesis of Analogous Organotin Methacrylates

| Parameter | Value/Condition | Purpose | Reference |

| Reactants | Diorganotin Dichloride, Sodium Methacrylate | Salt metathesis reaction | researchgate.netmdpi.com |

| Reactants | Diorganotin Oxide, Methacrylic Acid | Esterification with water removal | gelest.com |

| Solvent | Toluene, Acetonitrile, Tetrahydrofuran-Benzene | Dissolve reactants, azeotropic water removal | researchgate.netresearchgate.netmdpi.com |

| Temperature | 65 °C to Reflux | Increase reaction rate | mdpi.com |

| Initiator (for polymerization contexts) | Azobisisobutyronitrile (AIBN) | Initiate free-radical polymerization | mdpi.com |

| Purification | Filtration, Washing, Soxhlet Extraction | Remove byproducts and unreacted starting materials | mdpi.com |

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Analysis

Multinuclear NMR spectroscopy stands as a powerful, non-invasive technique for probing the structural and dynamic properties of this compound in both solution and the solid state. nih.govorganicchemistrydata.org By analyzing the chemical shifts and coupling constants of various nuclei, detailed insights into the molecular framework and the coordination environment of the tin atom can be obtained. bsmiab.orgresearchgate.net

Application of ¹H, ¹³C, and ¹¹⁹Sn NMR in Structural Assignment

The structural elucidation of this compound relies heavily on the combined interpretation of ¹H, ¹³C, and ¹¹⁹Sn NMR spectra. nih.govresearchgate.net These techniques provide a detailed map of the molecule's connectivity and the electronic environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the arrangement of the n-butyl and methacrylate groups attached to the tin atom. The protons of the butyl groups typically appear as multiplets in the region of approximately 0.8 to 1.8 ppm. asianpubs.org The chemical shifts of the methacrylate protons provide insight into the geometry of the ligand.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The signals for the butyl group carbons can be assigned based on their chemical shifts, typically appearing between 13 and 30 ppm. asianpubs.org The carboxylate carbon of the methacrylate ligand is a key indicator of coordination, with its chemical shift providing evidence for the nature of the tin-oxygen bond. researchgate.netasianpubs.org A shift in the carboxylate carbon resonance upon complexation indicates the involvement of the oxygen atom in coordination to the tin center. asianpubs.org

¹¹⁹Sn NMR Spectroscopy: As the central atom, the ¹¹⁹Sn nucleus is a highly sensitive probe of the coordination number and geometry around the tin atom. researchgate.netresearchgate.net The chemical shift of the ¹¹⁹Sn signal is a primary indicator of the coordination state. researchgate.net

| Nucleus | Chemical Shift Range (ppm) | Key Information Provided |

| ¹H | 0.8 - 1.8 (butyl groups) | Arrangement of organic substituents |

| ¹³C | 13 - 30 (butyl carbons) | Carbon framework structure |

| ~170 - 180 (carboxylate) | Coordination of the carboxylate ligand | |

| ¹¹⁹Sn | -100 to -400 | Coordination number and geometry of the tin atom |

Probing Coordination Geometry and Molecular Dynamics via ¹¹⁹Sn NMR Chemical Shifts and Coupling Constants

The ¹¹⁹Sn NMR chemical shift is particularly informative for determining the coordination number of the tin atom in this compound. An increase in the coordination number from four to five or six generally results in a significant upfield shift (to more negative values) of the ¹¹⁹Sn resonance. researchgate.net For many diorganotin dicarboxylates, the observed ¹¹⁹Sn chemical shifts fall in a range that suggests a coordination number greater than four, often indicating a five- or six-coordinate environment in solution. researchgate.netnih.gov This increased coordination is due to the intramolecular or intermolecular coordination of the carbonyl oxygen atoms of the methacrylate ligands to the tin center.

The coupling constants between tin and carbon (¹J(¹¹⁹Sn, ¹³C)) and between tin and protons (²J(¹¹⁹Sn, ¹H)) can provide further structural details. The magnitude of these coupling constants is related to the s-electron density in the tin-carbon and tin-hydrogen bonds, respectively, and can be used to infer the C-Sn-C bond angles and, consequently, the geometry around the tin atom. researchgate.net For instance, in solution, rapid intramolecular exchange processes can lead to averaged NMR signals, and the study of these dynamic phenomena can provide insights into the flexibility and fluxional behavior of the molecule. nih.govelifesciences.org

Vibrational Spectroscopy for Functional Group and Coordination Analysis

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is an essential tool for characterizing the functional groups present in this compound and for deducing the coordination mode of the methacrylate ligands. researchgate.netarxiv.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Carboxylate Ligand Vibrations

The FT-IR spectrum of this compound provides a molecular fingerprint, with characteristic absorption bands corresponding to the vibrations of its various bonds. upi.edu Of particular importance are the stretching vibrations of the carboxylate group (COO), as their frequencies are sensitive to the coordination mode of the ligand to the tin atom. nih.govasianpubs.org

In the free methacrylic acid, a strong absorption band corresponding to the C=O stretching vibration is observed around 1700-1725 cm⁻¹. Upon coordination to the tin atom in this compound, this band is replaced by two new bands corresponding to the asymmetric (ν_asym(COO)) and symmetric (ν_sym(COO)) stretching vibrations of the carboxylate group. bsmiab.orgresearchgate.net The separation between these two frequencies (Δν = ν_asym - ν_sym) is a diagnostic tool for determining the coordination mode of the carboxylate ligand.

Unidentate coordination: A large Δν value (typically > 200 cm⁻¹) is indicative of a unidentate coordination mode. bsmiab.org

Bidentate or bridging coordination: A smaller Δν value (typically < 150 cm⁻¹) suggests a bidentate chelating or bridging coordination mode. bsmiab.org

The presence of bands in the 400-600 cm⁻¹ region can be assigned to Sn-C and Sn-O stretching vibrations, further confirming the formation of the organotin complex. researchgate.net

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |

| ν_asym(COO) | 1500 - 1650 | Asymmetric stretch of the coordinated carboxylate |

| ν_sym(COO) | 1380 - 1440 | Symmetric stretch of the coordinated carboxylate |

| Δν (ν_asym - ν_sym) | < 200 | Indicates bidentate or bridging coordination |

| ν(Sn-C) | ~500 - 600 | Tin-carbon bond stretching |

| ν(Sn-O) | ~400 - 500 | Tin-oxygen bond stretching |

Mass Spectrometry for Molecular Composition and Fragmentation Pathway Investigations

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. wikipedia.org It also provides valuable information about the compound's structure through the analysis of its fragmentation patterns. wikipedia.orggbiosciences.com

Upon ionization in the mass spectrometer, the molecular ion of this compound is formed. wikipedia.org This parent ion can then undergo fragmentation, breaking down into smaller, characteristic ions. gbiosciences.comuab.edu The analysis of these fragment ions helps to piece together the structure of the original molecule. Common fragmentation pathways for organotin compounds include the loss of alkyl groups and carboxylate ligands from the tin atom. nih.govgbiosciences.com Tandem mass spectrometry (MS/MS) can be employed to further investigate the fragmentation of selected precursor ions, providing more detailed structural information. nationalmaglab.org

X-ray Crystallography for Definitive Solid-State Molecular Architectures

For diorganotin dicarboxylates, X-ray crystallography can reveal the precise coordination geometry around the tin atom, which is often distorted from ideal tetrahedral, trigonal bipyramidal, or octahedral geometries. bsmiab.orgnih.gov It can confirm whether the carboxylate ligands are coordinating in a unidentate, bidentate chelating, or bridging fashion, leading to the formation of monomeric, dimeric, or polymeric structures. bsmiab.org Although obtaining suitable single crystals for X-ray diffraction analysis can be a challenge, the resulting structural information is unparalleled in its detail and accuracy. aimspress.com

Determination of Tin Coordination Geometries and Bond Parameters

In a specific example of a di(n-butyl)tin(IV) derivative, the geometry at the tin atom was found to be highly distorted from a perfect trans-octahedral arrangement. The coordination sphere consisted of two n-butyl groups and two bidentate dithiocarbamate (B8719985) ligands. The sulfur atoms from the dithiocarbamate ligands were nearly coplanar but displayed significant deviation from an ideal square-planar geometry, with cis S-Sn-S bond angles varying widely. researchgate.net This anisobidentate chelation, where one Sn-S bond is longer than the other, is a common feature in such compounds. researchgate.net The coordination numbers of tin atoms in different organotin complexes can vary, for example, between five and six. researchgate.net

Detailed crystallographic data provides precise measurements of bond lengths and angles, which are crucial for understanding the nature of the bonding between the tin center and its ligands.

Table 1: Crystallographic Data for a Representative Di(n-butyl)tin(IV) Complex researchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | [Sn(C4H9)2(C7H14NS2)2] |

| Molecular Weight | 585.6 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 9.7836 (7) |

| b (Å) | 12.3437 (6) |

| c (Å) | 13.2950 (8) |

| α (°) | 101.750 (4) |

| β (°) | 103.606 (5) |

| γ (°) | 94.872 (5) |

| Volume (ų) | 1512.9 (2) |

Elucidation of Supramolecular Interactions and Self-Assembly

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is key to understanding the self-assembly of complex architectures from simpler building blocks. nih.govmdpi.com These interactions, including hydrogen bonding, hydrophobic effects, and electrostatic forces, govern numerous biological and chemical processes. nih.gov The reversible nature of these non-covalent forces allows for the formation of dynamic and responsive supramolecular structures. nih.gov

In the context of organotin compounds, supramolecular assembly can lead to the formation of well-defined nanostructures. The process of self-assembly is fundamental to creating these organized macromolecular architectures. researchgate.net While ionic interactions can be less directional, they are widely used to construct supramolecular polymers. researchgate.net The self-assembly process can be influenced by various stimuli, making these materials potentially useful for applications such as drug delivery. nih.gov The formation of these complex structures is often driven by an increase in entropy, for example, through the release of counter-ions in polyelectrolyte complexes. researchgate.net

The study of supramolecular interactions is crucial for designing functional materials with specific properties, such as self-healing or responsiveness to external stimuli. mdpi.comresearchgate.net

Characterization of Dimeric, Oligomeric, and Polymeric Organotin Structures

Organotin compounds can exist not only as monomers but also as dimers, oligomers, and polymers. The formation of these higher-order structures is often mediated by intermolecular interactions, including the formation of disulfide bonds in some biomolecules, which can lead to dimerization and oligomerization. nih.gov

In a study of a different dimeric protein, the dimer-to-monomer molecular weight ratio was determined to be 2.0. nih.gov The formation of oligomers can be a result of processes like disulfide shuffling. nih.gov These higher molecular weight forms can sometimes be disrupted under specific conditions, reverting to their monomeric state. nih.gov The characterization of these assemblies is essential as their biological or chemical activity can differ from the monomeric form. nih.gov For instance, cryo-electron microscopy has been used to visualize the oligomerization and polymeric assembly of certain proteins into structures like disk-like formations. biorxiv.org

Ancillary Analytical Techniques for Comprehensive Characterization

A suite of analytical techniques is often employed to gain a complete understanding of the composition and structure of this compound and its derivatives.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This method provides the percentage of each element present, which is then compared to the theoretical values calculated from the compound's proposed chemical formula. This comparison serves to confirm the stoichiometry of the synthesized compound. For instance, elemental analysis has been used to characterize various newly synthesized organotin complexes, ensuring their purity and confirming their chemical formula. researchgate.net

Gel Permeation Chromatography (GPC) for Polymeric Derivatives

Gel permeation chromatography (GPC), also known as size-exclusion chromatography (SEC), is a powerful technique for analyzing polymers. wikipedia.orglcms.cz It separates molecules based on their size or hydrodynamic volume as they pass through a column packed with a porous gel. wikipedia.org Larger molecules are excluded from the pores and thus elute first, while smaller molecules penetrate the pores to varying extents and elute later. lcms.cz

GPC is widely used to determine the molecular weight distribution of polymers, which is a critical parameter influencing their physical properties. lcms.cz By analyzing the GPC chromatogram, one can determine various molecular weight averages, including the number-average molecular weight (Mn) and the weight-average molecular weight (Mw), as well as the dispersity (Đ = Mw/Mn), which describes the breadth of the molecular weight distribution. wikipedia.org For example, GPC has been used to analyze the molecular weight of polymers obtained through specific polymerization techniques, yielding values such as an Mn of 3200 g/mol for a particular poly(n-butyl acrylate). researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray photoelectron spectroscopy (XPS), also referred to as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive analytical technique used to determine the elemental composition and the chemical (oxidation) state of the elements within the top 1-10 nanometers of a material's surface. eag.comcnrs.frunimi.it The technique involves irradiating a sample with monochromatic X-rays, which causes the emission of photoelectrons. eag.com The kinetic energy of these emitted electrons is measured, and from this, the binding energy can be calculated. ltschem.com

Each element has a characteristic set of binding energies, allowing for elemental identification (except for H and He). cnrs.fr Furthermore, the precise binding energy is sensitive to the chemical environment and oxidation state of the atom, an effect known as a chemical shift. cnrs.fr This allows XPS to distinguish between different oxidation states of the same element. eag.comcnrs.fr For example, XPS can be used to identify and quantify the different oxidation states of molybdenum (Mo6+, Mo5+, and Mo4+) in a catalyst. cnrs.fr The peak areas in an XPS spectrum are proportional to the number of atoms, enabling quantitative elemental analysis with a detection limit of about 0.1 atomic percent. unimi.itresearchgate.net

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Di(n-butyl)bis(N,N-dipropyldithiocarbamato)tin(IV) |

| Tin |

| Sulfur |

| Molybdenum |

Synthesis and Formulation

A common laboratory-scale synthesis for diorganotin(IV) carboxylates, such as di-n-butyldimethacrylatetin, involves the reaction of a diorganotin(IV) oxide with the corresponding carboxylic acid. For this compound, this would be the reaction of di-n-butyltin(IV) oxide with methacrylic acid in a 1:2 molar ratio. The reaction is typically carried out in a suitable solvent under reflux conditions to drive the reaction to completion. The product can then be isolated and purified through standard techniques such as filtration and recrystallization.

Mechanistic Investigations and Reactivity Pathways of Di N Butyldimethacrylatetin

Lewis Acidity and Catalytic Function in Polymerization Reactions

The catalytic activity of organotin compounds, including di-n-butyldimethacrylatetin, is fundamentally linked to their Lewis acidic character. The tin atom, possessing empty 5d orbitals, can expand its coordination number beyond four by interacting with atoms that have non-bonding electron pairs, such as oxygen and nitrogen. rsc.org This ability to accept electron pairs allows the tin center to coordinate with reactants, facilitating a variety of polymerization reactions.

Mechanisms of Urethane (B1682113) Linkage Formation in Polyurethane Systems

Organotin catalysts, particularly dialkyltin derivatives, are highly effective in promoting the formation of urethane linkages from the reaction of isocyanates and polyols. The general mechanism involves the coordination of the organotin catalyst with both the isocyanate and the alcohol. scispace.com The tin center acts as a Lewis acid, accepting electrons from the oxygen of the isocyanate group, which increases its electrophilicity. l-i.co.uk

The proposed mechanism often involves the formation of a ternary complex between the catalyst, the alcohol, and the isocyanate. niscpr.res.in The sequence of adding the catalyst can influence the reaction rate. For instance, studies with dibutyltin (B87310) dilaurate (DBTDL) have shown that the reaction rate is highest when the catalyst is added to a mixture of the diol and isocyanate. niscpr.res.inresearchgate.net

The catalytic cycle can be broadly described in the following steps:

Coordination: The organotin catalyst coordinates with the hydroxyl group of the polyol.

Activation: The tin-alkoxide intermediate then interacts with the isocyanate group.

Insertion: The isocyanate inserts into the Sn-O bond of the tin alkoxide.

Product Formation and Catalyst Regeneration: The resulting urethane is formed, and the catalyst is regenerated to participate in further reactions.

This catalytic pathway significantly accelerates the formation of polyurethanes, which are versatile polymers with a wide range of applications. atamankimya.comresearchgate.net

Role in Esterification and Transesterification Catalysis

This compound and other organotin compounds are also potent catalysts for esterification and transesterification reactions. atamankimya.comgelest.com These reactions are crucial in the synthesis of various commercially important products, including plasticizers, polyesters, and alkyd resins. atamankimya.comvestachem.com

In these reactions, the organotin compound's Lewis acidity is again the key to its catalytic function. rsc.org The mechanism generally involves the following stages:

Catalyst Activation: The organotin catalyst reacts with an alcohol to form a tin alkoxide intermediate. gelest.com

Nucleophilic Attack: The tin alkoxide then facilitates the nucleophilic attack of an alcohol on the carbonyl carbon of a carboxylic acid or another ester.

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Product Release: The intermediate collapses to release the ester product and regenerate the catalytically active species.

A key advantage of using organotin catalysts in these processes is their ability to minimize side reactions, leading to products with improved color and odor properties. vestachem.com They are effective at high temperatures, typically above 200°C for esterification reactions. vestachem.com

Table 1: Comparison of Catalytic Applications of this compound

| Reaction Type | Key Mechanistic Feature | Typical Substrates | Industrial Relevance |

|---|---|---|---|

| Urethane Formation | Lewis acid activation of isocyanate | Polyols and Isocyanates | Production of polyurethane foams, coatings, and elastomers atamankimya.comresearchgate.net |

| Esterification | Formation of a tin alkoxide intermediate | Carboxylic acids and Alcohols | Synthesis of plasticizers and polyester (B1180765) resins atamankimya.comvestachem.com |

Radical Polymerization Mechanisms Involving Methacrylate (B99206) Moieties

The methacrylate groups within this compound allow it to participate in radical polymerization, a fundamental process for creating a wide array of polymers. wikipedia.org

Initiation and Propagation in Free Radical Polymerization

Free radical polymerization is a chain reaction consisting of three main stages: initiation, propagation, and termination. cmu.edu

Initiation: The process begins with the generation of free radicals from an initiator molecule, often through thermal decomposition or photochemical processes. These initiator radicals then react with a monomer molecule, in this case, a methacrylate group, to form a new, larger radical. wikipedia.org

Termination: The growth of a polymer chain is halted through various termination reactions, most commonly by the combination of two radicals. cmu.edu

The kinetics of free radical polymerization can be complex, influenced by factors such as monomer and initiator concentrations. mdpi.com

Crosslinking Mechanisms in Dimethacrylate Systems

This compound, being a dimethacrylate, can act as a crosslinking agent. Crosslinking is the formation of covalent bonds between polymer chains, leading to a three-dimensional network structure. specialchem.com This network formation significantly enhances the mechanical and thermal properties of the resulting polymer. specialchem.comnih.gov

The process of crosslinking in dimethacrylate systems is intricate and involves several phenomena:

Gel Effect (Autoacceleration): As the polymerization proceeds, the viscosity of the system increases, which hinders the termination reactions between growing polymer chains. This leads to a rapid increase in the polymerization rate. nih.gov

Cyclization: Intramolecular reactions can occur where a growing radical on a polymer chain reacts with a pendant methacrylate group on the same chain, forming a loop. These cyclization reactions create ineffective crosslinks. nih.gov

Microgel Formation: The polymerization is often heterogeneous, leading to the formation of highly crosslinked microgel domains within a less crosslinked matrix. nih.govnih.gov

The final properties of the crosslinked polymer network are determined by factors such as the initial monomer structure, the degree of conversion of the double bonds, and the crosslink density. nih.gov

Table 2: Key Stages in Radical Polymerization of this compound

| Stage | Description | Key Factors |

|---|---|---|

| Initiation | Generation of free radicals and their addition to a methacrylate monomer. wikipedia.org | Initiator type and concentration, temperature. wikipedia.org |

| Propagation | Successive addition of monomer units to the growing radical chain. mdpi.com | Monomer concentration, propagation rate constant. mdpi.com |

| Crosslinking | Formation of a 3D network through reactions of the dimethacrylate groups. specialchem.com | Monomer structure, degree of conversion. nih.gov |

Ligand Lability and Exchange Reactions at the Tin Center

A crucial aspect of the reactivity of this compound is the lability of the ligands attached to the tin atom. gelest.com The bonds between the tin and the methacrylate groups can be susceptible to cleavage and exchange with other chemical species. This lability is fundamental to its catalytic activity, as it allows for the coordination and release of reactants. rsc.org

Ligand exchange reactions involve the replacement of one or more ligands in the coordination sphere of the tin center with other ligands present in the reaction medium. gelest.com For instance, in the presence of alcohols, the methacrylate ligands can be exchanged to form tin alkoxides, which are key intermediates in esterification and transesterification catalysis. gelest.com Similarly, in polyurethane synthesis, the catalyst interacts with the hydroxyl groups of the polyol, which can be viewed as a form of ligand exchange. niscpr.res.in

The stability of the carbon-tin bonds is relatively high, but the bonds to the oxygen of the methacrylate ligands are more labile and are the primary sites for these exchange reactions. gelest.com The ability of the tin atom to expand its coordination sphere facilitates these associative exchange processes, where a new ligand coordinates to the tin center before the old one departs. rsc.org This dynamic behavior is central to the role of this compound as a versatile catalyst.

Degradation Pathways and C-Sn Bond Stability Considerations

The environmental and biological persistence of organotin compounds is largely governed by the stability of the carbon-tin (C-Sn) bond. In this compound, the molecule's stability is determined by the two C-Sn bonds linking the butyl groups to the tin atom and the lability of the methacrylate ligands.

The C-Sn bond, while weaker than a carbon-carbon bond, is relatively stable under ambient conditions, showing resistance to water and air. gelest.com However, it is susceptible to cleavage by various chemical and physical factors. This degradation is a critical factor in the compound's lifecycle and biological activity. The primary degradation pathway for organotins is a stepwise dealkylation process, where alkyl groups are sequentially cleaved from the tin atom. dcceew.gov.auinchem.orgresearchgate.net For a dialkyltin compound like this compound, this would involve its conversion to monobutyltin (B1198712) and subsequently to inorganic tin. dcceew.gov.au

Several factors can initiate the cleavage of the C-Sn bond:

Photochemical Decomposition: Ultraviolet (UV) radiation from sunlight is a significant contributor to the degradation of organotin compounds, directly cleaving the C-Sn bond. inchem.org

Chemical Cleavage: Strong acids and bases can facilitate the breaking of the C-Sn bond. gelest.com

Biological Degradation: Microbial action in soil and aquatic environments is a key degradation pathway. dcceew.gov.auresearchgate.net In biological systems, metabolic processes, such as enzymatic action, can also lead to dealkylation. who.intnih.gov

The reactivity of organotin compounds is influenced by the polarization of the C-Sn bond (Cδ--Snδ+), which renders the tin atom electrophilic and susceptible to nucleophilic attack. fakirchandcollege.org The nature of the alkyl groups also plays a role; longer alkyl chains, like the butyl groups in this compound, are generally more stable than shorter chains. gelest.com The degradation rates for dialkyltins are typically faster than those for trialkyltins. inchem.orgresearchgate.net

| Factor Influencing Degradation | Mechanism | Relevance to this compound |

|---|---|---|

| UV Radiation | Photochemical cleavage of the C-Sn bond. inchem.org | Leads to abiotic degradation in environmental settings. |

| Microbial Action | Enzymatic dealkylation by microorganisms in soil and water. dcceew.gov.auresearchgate.net | A primary pathway for environmental breakdown. |

| Metabolism | In vivo dealkylation via enzymatic processes (e.g., cytochrome P450). who.int | Determines the compound's fate and persistence in biological systems. |

| Chemical Environment | Hydrolysis and cleavage by agents like mineral acids. gelest.com | Affects stability in specific chemical matrices. |

Molecular Interaction Mechanisms with Biological Macromolecules

The biological activity of this compound is rooted in its ability to interact with essential macromolecules. The electrophilic tin center is a key feature, readily forming coordinate bonds with electron-rich atoms in proteins and nucleic acids.

The interaction of dialkyltins with proteins is often mediated by binding to specific amino acid side chains. The tin atom has a high affinity for soft donor atoms, particularly sulfur and, to a lesser extent, nitrogen. gelest.comresearchgate.net This makes cysteine and histidine residues primary targets for covalent interaction.

Research on model peptides has provided significant insight into these interactions. Studies using a peptide derived from the protein stannin, which contains a vicinal dithiol motif (two cysteine residues close in sequence), demonstrated that these dithiols are key targets for organotins. nih.govacs.org The interaction can even lead to the dealkylation of trialkyltins to dialkyltins, with the resulting dialkyltin moiety remaining tightly bound and coordinated by the two cysteine thiolates. nih.govnih.govacs.orgacs.org This binding can lock the peptide into a specific, ordered conformation, such as a stable β-turn, potentially disrupting the protein's native structure and function. nih.govacs.org Molecular docking simulations of dibutyltin with other proteins, like the androgen receptor, have also identified interactions with cysteine and methionine residues. researchgate.net

| Amino Acid Residue | Type of Interaction | Significance |

|---|---|---|

| Cysteine | Covalent coordination of the tin atom with the sulfur atom of the thiol group. nih.govacs.org | High-affinity binding, especially with vicinal dithiols, leading to enzyme inhibition and protein denaturation. |

| Histidine | Coordinative binding between the tin atom and the nitrogen of the imidazole (B134444) ring. nih.gov | Key interaction in the active sites of several enzymes, leading to inhibition. |

| Methionine | Coordination with the sulfur atom. researchgate.net | Contributes to binding within protein hydrophobic pockets. |

| Aspartic Acid / Glutamic Acid | Ionic or coordinative interaction with carboxylate oxygen atoms. | Can serve as an initial binding site before interaction with higher-affinity residues like cysteine. |

The targeted binding of dialkyltins to amino acids in enzyme active sites is a primary mechanism of their toxicity. Two well-studied examples are F₁F₀-ATP synthase and aromatase.

F₁F₀-ATP Synthase: This enzyme is crucial for cellular energy production. Organotin compounds are potent inhibitors of F₁F₀-ATP synthase. nih.govcreative-biolabs.comnih.gov The mechanism does not involve the catalytic F₁ domain but rather the membrane-embedded F₀ proton (or ion) channel. researchgate.netresearchgate.net Hydrophobic organotins, like this compound, are thought to accumulate in the lipid membrane and physically obstruct this channel. researchgate.netresearchgate.net They bind to a site near the ion selectivity filter, preventing the transit of ions and thereby uncoupling oxidative phosphorylation and halting ATP synthesis. researchgate.netresearchgate.net Molecular modeling studies suggest that interactions with histidine residues within the F₀ subunit are critical for this inhibitory action and that the steric bulk of the alkyl groups (e.g., butyl) contributes to the blockage. nih.gov

Aromatase: Aromatase is a key enzyme in estrogen biosynthesis, converting androgens to estrogens. nih.govdovepress.com Its inhibition can disrupt endocrine function. Studies have shown that dibutyltin (DBT), a compound structurally related to this compound, is a partial competitive inhibitor of human aromatase. nih.gov It acts by reducing the enzyme's affinity for its androgen substrate, though it does not appear to interfere with the electron transfer required for catalysis. nih.gov This indicates a specific interaction at or near the substrate-binding site, leading to reduced estrogen production.

| Enzyme Target | Proposed Interaction Mechanism | Functional Consequence |

|---|---|---|

| F₁F₀-ATP Synthase | Accumulation in the membrane and physical blockage of the F₀ ion channel, likely involving binding to histidine residues. nih.govresearchgate.netresearchgate.net | Inhibition of ATP synthesis and disruption of cellular energy metabolism. |

| Aromatase | Partial competitive inhibition; binding at or near the active site reduces affinity for the androgen substrate. nih.gov | Impaired conversion of androgens to estrogens, leading to endocrine disruption. |

Organotin compounds are known to bind to DNA, an interaction that is central to their genotoxic and cytotoxic effects. This binding is typically non-covalent and can occur through two primary modes: intercalation and groove binding. encyclopedia.pubresearchgate.net

Intercalative Binding: This mode involves the insertion of a planar molecule, or a planar part of a molecule, between the stacked base pairs of the DNA double helix. encyclopedia.pubresearchgate.net This causes a distortion of the DNA backbone, lengthening and unwinding the helix, which can interfere with DNA replication and transcription. While the dialkyltin core itself is not planar, organotin compounds complexed with planar ligands (such as aromatic Schiff bases) are often reported to act as intercalators. encyclopedia.pubresearchgate.netbsmiab.orgnih.gov

Groove Binding: This interaction involves a molecule fitting snugly into the minor or major groove of the DNA helix. beilstein-journals.orgnih.govesr.ie This binding is typically stabilized by van der Waals forces, hydrophobic interactions, and hydrogen bonds between the molecule and the edges of the DNA base pairs. For this compound, the flexible, non-planar n-butyl chains would likely favor binding within the hydrophobic environment of one of the DNA grooves, rather than intercalation. nih.govucl.ac.uk Some studies on organotin complexes suggest a mixed-mode interaction, involving both partial intercalation and groove binding. ucl.ac.uknais.net.cn

The specific mode of binding for any given organotin compound depends on several factors, including the geometry of the tin center, the nature of the alkyl groups, and the structure of the associated ligands. encyclopedia.pubresearchgate.net

| Interaction Mode | Description | Structural Requirements |

|---|---|---|

| Intercalation | Insertion and stacking of a molecule between DNA base pairs. encyclopedia.pubresearchgate.net | Typically requires a planar, aromatic molecular segment. |

| Groove Binding | Fitting of a molecule into the major or minor groove of the DNA helix. beilstein-journals.orgnih.gov | Often involves crescent-shaped molecules with hydrogen-bonding capabilities and/or hydrophobic moieties. |

Coordination Chemistry Principles Governing Di N Butyldimethacrylatetin Systems

Coordination Number and Geometry Variations at the Tin Center

The tin atom in organotin compounds, including di-n-butyldimethacrylatetin, exhibits a remarkable capacity to expand its coordination number beyond the expected tetrahedral geometry. fakirchandcollege.org This flexibility gives rise to a variety of coordination numbers, most commonly ranging from four to seven, with five and six being particularly prevalent. fakirchandcollege.orgbsmiab.org The specific coordination number and the resulting geometry are not arbitrary but are instead governed by a delicate balance of several key factors.

Factors Influencing Tin Coordination Environment

The coordination environment around the central tin atom is primarily dictated by the interplay of steric bulk and ligand denticity.

Steric Bulk: The size of the organic groups (R) and the ligands (X) attached to the tin atom plays a crucial role in determining the coordination number. fakirchandcollege.org Bulky ligands can sterically hinder the approach of additional ligands, thereby favoring lower coordination numbers. fakirchandcollege.orgrsc.org Conversely, smaller ligands allow for the accommodation of a greater number of coordinating atoms around the tin center, leading to higher coordination numbers. libretexts.org This principle is a fundamental aspect of coordination chemistry, where steric repulsion between ligands is a significant destabilizing factor that influences the final geometry of the complex. libretexts.org

Ligand Denticity: The number of donor atoms a single ligand possesses, known as its denticity, is another critical factor. nih.govnih.gov The methacrylate (B99206) ligands in this compound are typically monodentate, coordinating through one of the oxygen atoms of the carboxylate group. However, the possibility of the carbonyl oxygen also participating in bonding can lead to bidentate chelation, which would increase the coordination number of the tin center. The stability of complexes is often enhanced by the chelate effect, where multidentate ligands form more stable complexes than an equivalent number of monodentate ligands. nih.gov

Interconversion of Coordination Geometries in Different States (Solution vs. Solid)

A fascinating aspect of organotin chemistry is the potential for the coordination geometry to change between the solid state and solution. researchgate.net Solid-state structures, often determined by X-ray crystallography, provide a static picture of the coordination environment. However, in solution, the molecule may exhibit dynamic behavior, with different coordination geometries existing in equilibrium. researchgate.netmdpi.com

For instance, a compound that is hexacoordinate in the solid state might partially or fully dissociate in solution to form pentacoordinate or even tetracoordinate species. researchgate.net This interconversion is often influenced by the nature of the solvent and the temperature. Spectroscopic techniques, particularly ¹¹⁹Sn NMR, are invaluable tools for probing the coordination state of tin compounds in solution. bsmiab.orgmdpi.comuu.nl A significant upfield shift in the ¹¹⁹Sn NMR chemical shift is often indicative of an increase in the coordination number. uu.nl

Impact of Ligand Design on Tin Coordination Stereochemistry

The design of the ligands attached to the tin atom has a profound impact on the resulting stereochemistry of the complex. numberanalytics.commdpi.comnumberanalytics.com By systematically modifying the steric and electronic properties of the ligands, it is possible to control the arrangement of atoms in space and, in some cases, to induce specific isomeric forms. numberanalytics.com

For this compound, the two n-butyl groups and the two methacrylate ligands can adopt different spatial arrangements around the tin center. In a six-coordinate octahedral geometry, for example, the butyl groups can be arranged in either a cis or a trans configuration. The preferred isomer is often dictated by minimizing steric repulsion between the bulky butyl groups. rsc.org

Furthermore, the introduction of chiral centers into the ligand framework can lead to the formation of diastereomers, each with distinct physical and chemical properties. The ability to control stereochemistry is crucial in various applications, including catalysis, where the specific three-dimensional structure of the catalyst can determine the stereochemical outcome of a reaction. numberanalytics.com

Intramolecular Coordination Phenomena (e.g., N→Sn Interactions)

A key feature that significantly influences the coordination chemistry of certain organotin compounds is the presence of intramolecular coordination. fakirchandcollege.org This occurs when a functional group on one of the organic substituents contains a donor atom, such as nitrogen or oxygen, that can coordinate to the tin center. fakirchandcollege.orguu.nl This intramolecular interaction leads to the formation of a chelate ring and an increase in the coordination number of the tin atom. acs.org

In the context of this compound, while the methacrylate ligand itself can chelate, the introduction of a nitrogen-containing functional group into the butyl chains or the methacrylate ligand could lead to N→Sn intramolecular coordination. mdpi.comsci-hub.se The presence of such an interaction can be inferred from spectroscopic data, such as changes in the ¹H and ¹³C NMR spectra, and can be definitively confirmed by X-ray crystallography. mdpi.com The strength of this intramolecular bond can vary, and in some cases, it may be "hemilabile," meaning it can easily break and reform. researchgate.net This lability can be crucial for the reactivity of the complex. researchgate.net

Supramolecular Assembly and Non-Covalent Interactions in Organotin Architectures

Common non-covalent interactions observed in organotin structures include:

Hydrogen Bonds: If the ligands contain suitable donor and acceptor groups, hydrogen bonding can be a dominant force in the crystal lattice. scielo.org.mx

π-π Stacking: When aromatic rings are present in the ligands, π-π stacking interactions can contribute to the stability of the supramolecular structure. mdpi.com

The formation of these supramolecular assemblies can lead to the creation of one-, two-, or three-dimensional networks with distinct properties. tandfonline.com The design of ligands that can promote specific non-covalent interactions is a key strategy in crystal engineering, allowing for the rational design of materials with desired structural motifs and properties. scielo.org.mxrsc.org

Compound Names

| Compound Name |

| This compound |

| Tin |

Research Findings

| Coordination Number | Geometry | State | Influencing Factors | Technique | Reference |

| 4, 5, 6, 7 | Tetrahedral, Trigonal Bipyramidal, Octahedral | Solid/Solution | Steric bulk, ligand denticity | X-ray Crystallography, NMR | fakirchandcollege.orgbsmiab.org |

| 5 | Trigonal Bipyramidal | Solution | Intramolecular N→Sn coordination | ¹¹⁹Sn NMR | uu.nl |

| 6 | Distorted Octahedral | Solid | Bidentate chelation | X-ray Crystallography | researchgate.net |

| Variable | Interconversion | Solution vs. Solid | Solvent, Temperature | ¹¹⁹Sn NMR, X-ray Crystallography | researchgate.netmdpi.com |

| Higher | - | Solid | Non-covalent interactions | X-ray Crystallography | tandfonline.comscielo.org.mx |

Theoretical and Computational Chemistry Studies of Di N Butyldimethacrylatetin

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. uni-stuttgart.demdpi.com It is widely employed to determine various molecular properties of organotin compounds. isca.meajrconline.orgniscpr.res.in

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. scm.com For di-N-butyldimethacrylatetin, this process would involve calculating the forces on each atom and systematically adjusting their positions until a stable conformation is reached. unige.ch

This analysis reveals critical structural parameters, including:

Bond Lengths: The distances between the tin (Sn) atom and the oxygen (O) atoms of the methacrylate (B99206) groups, as well as the Sn-Carbon (C) bonds of the n-butyl groups.

Bond Angles: The angles around the central tin atom, which determine the coordination geometry. For a diorganotin(IV) dicarboxylate, a distorted tetrahedral or a higher-coordination geometry like a trigonal bipyramidal or octahedral structure could be possible, depending on the coordination mode of the methacrylate ligands (monodentate or bidentate). ias.ac.innih.gov

Dihedral Angles: These angles describe the rotation around bonds and are crucial for understanding the orientation of the flexible n-butyl and methacrylate side chains.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. semanticscholar.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The outermost orbital containing electrons, which acts as an electron donor. semanticscholar.org

LUMO: The innermost orbital with space to accept electrons, which acts as an electron acceptor. semanticscholar.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. ku.edu.np

A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small gap suggests that the molecule is more reactive and can be easily polarized. dergipark.org.tr

For this compound, HOMO-LUMO analysis would indicate the molecule's electronic stability and the probable regions involved in electron transfer during chemical reactions, such as polymerization or ligand exchange. researchgate.net The distribution of these orbitals would likely show significant density on the methacrylate groups, particularly the carboxylate oxygens and the C=C double bonds. nih.gov

Table 1: Illustrative Frontier Orbital Data for an Organotin Compound

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -8.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. researchgate.net It translates the complex, delocalized molecular orbitals from a DFT calculation into localized bonds, lone pairs, and anti-bonding orbitals that align with intuitive chemical concepts. isca.meresearchgate.net

For this compound, NBO analysis would elucidate:

Hybridization: The hybridization of the tin atom (e.g., sp³, sp³d) and other key atoms, confirming the geometry.

Bonding Interactions: The nature of the Sn-O and Sn-C bonds, quantifying their covalent and ionic character. researchgate.net

Charge Transfer: It quantifies the electron density transfer (charge transfer) from donor orbitals (like lone pairs on oxygen) to acceptor orbitals (like the anti-bonding orbitals of the tin center). The stabilization energy (E²) associated with these interactions indicates their strength; a higher E² value signifies a stronger interaction. ias.ac.in This is particularly useful for analyzing the coordination of the methacrylate ligands to the tin atom. escholarship.org

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. uni-muenchen.de It is used to predict how a molecule will interact with other species, identifying sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com

The map uses a color scale:

Red/Yellow: Regions of negative electrostatic potential, rich in electrons. These are sites susceptible to electrophilic attack (e.g., interaction with protons or metal cations). researchgate.net For this compound, these areas would be concentrated around the carbonyl oxygen atoms of the methacrylate groups. nih.gov

Blue: Regions of positive electrostatic potential, which are electron-poor. These are sites for nucleophilic attack. The area around the tin atom would likely show a positive potential, indicating its Lewis acidic character. researchgate.net

Green: Regions of neutral potential. researchgate.net

The MEP map provides a clear, qualitative prediction of the molecule's reactivity and intermolecular interaction sites. dergipark.org.tr

Calculation of Atomic Charges and Conceptual DFT-Based Reactivity Descriptors

Calculating the partial charges on each atom helps to quantify the electronic distribution predicted by MEP analysis. niscpr.res.in Methods like Mulliken, Hirshfeld, or Natural Population Analysis (NPA) are used to assign these charges. isca.me

Conceptual DFT provides a set of "reactivity descriptors" derived from the changes in energy with respect to the number of electrons. ajrconline.orggrafiati.com These quantitative indices help predict global reactivity. ajrconline.org

Table 2: Key Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron configuration; related to the HOMO-LUMO gap. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; a measure of reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related compounds.

Molecular Dynamics and Docking Simulations for Interaction Modeling

While DFT is excellent for single-molecule properties, molecular dynamics (MD) and docking are used to simulate how a molecule interacts with its environment or with other molecules over time.

Molecular Dynamics (MD) simulations track the movements of atoms and molecules over a period, governed by a force field. acs.orgrsc.org For this compound, MD simulations could be used to:

Model the polymerization process by simulating the interactions between multiple monomer units.

Study the conformational flexibility of the polymer chains and their aggregation behavior in different solvents. researchgate.net

Investigate how the organotin compound interacts with other components in a material formulation.

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.comnih.gov It is widely used in drug design and materials science. nih.govfrontiersin.org For this compound, docking could be used to model its interaction with biological macromolecules, such as enzymes or receptors, to understand potential biological activity or toxicity mechanisms. mdpi.comresearchgate.net The simulation calculates a "docking score," which estimates the binding affinity between the ligand (this compound) and the target protein. mdpi.comfrontiersin.org

Ligand-Substrate/Enzyme Interaction Energetics

The biological activity of organotin compounds is often linked to their interaction with biological macromolecules, such as enzymes. nih.govnih.gov Computational methods, particularly molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM), are pivotal in elucidating the energetics of these interactions. nih.govfrontiersin.org These methods can model the dynamic process of a ligand, such as this compound, binding to the active site of an enzyme.

The binding affinity, a key determinant of a ligand's potency, can be quantified by calculating the binding free energy (ΔGbind). frontiersin.org Techniques like the Linear Interaction Energy (LIE) method provide an efficient way to compute ΔGbind by combining conformational sampling with calculations of non-bonded interaction energies (van der Waals and electrostatic) between the ligand and its protein target. nih.gov While specific energetic data for this compound interactions with enzymes are not extensively documented in dedicated public studies, the general methodology would involve docking the compound into the active site of a target enzyme, followed by MD simulations to sample the conformational space and calculate the average interaction energies.

For instance, studies on other inhibitors have shown that the binding process is governed by a combination of hydrophobic interactions and the formation of hydrogen bonds. nih.govresearchgate.net In the case of this compound, the butyl groups would likely engage in hydrophobic interactions, while the methacrylate moieties could act as hydrogen bond acceptors. The tin atom itself can form coordination bonds with specific amino acid residues, significantly influencing the binding energetics.

A hypothetical breakdown of interaction energies for this compound with a target enzyme, based on common computational models, is presented below.

| Interaction Component | Calculated Energy (kcal/mol) |

| Van der Waals Energy | -45.5 |

| Electrostatic Energy | -28.3 |

| Polar Solvation Energy | 35.1 |

| Nonpolar Solvation Energy | -5.7 |

| Binding Free Energy (ΔGbind) | -44.4 |

This is a hypothetical table to illustrate the type of data generated from ligand-enzyme interaction studies.

Role of Solvent (e.g., Water) in Modulating Interactions and Mechanisms

Computational studies account for solvent effects using either explicit or implicit models. numberanalytics.com

Explicit solvent models , used in molecular dynamics simulations, treat individual solvent molecules (e.g., water) as part of the system. This allows for a detailed analysis of specific water-solute interactions, such as the formation of water bridges in a protein-ligand binding site. frontiersin.orgnih.gov

Implicit solvent models , like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), represent the solvent as a continuous medium with a specific dielectric constant. numberanalytics.comnih.govscielo.org.mx These models are computationally less expensive and are often used in quantum mechanical calculations to estimate solvation free energies. numberanalytics.com

For this compound, water molecules would be expected to interact primarily with the polar methacrylate groups. srce.hr Computational simulations could quantify the stability gained from these interactions and determine how water molecules might be displaced from the binding site of an enzyme upon ligand binding, a process that has significant entropic contributions to the binding free energy.

Validation of Computational Models Against Experimental Spectroscopic and Structural Data

The reliability of computational models hinges on their validation against experimental data. utep.eduijariie.com For organotin compounds, X-ray crystallography provides precise data on bond lengths, bond angles, and crystal packing, which serve as a primary benchmark for validating computed geometries. utep.edu Similarly, experimental spectroscopic data, such as infrared (IR) and Nuclear Magnetic Resonance (NMR), can be compared with computationally predicted vibrational frequencies and chemical shifts. researchgate.netnih.gov

Density Functional Theory (DFT) is a common method for geometry optimization and frequency calculations of organotin compounds. researchgate.netmdpi.com The process involves selecting a suitable functional (e.g., B3LYP) and basis set (e.g., LANL2DZ for the tin atom) to solve the quantum mechanical equations. researchgate.netinfn.it A close agreement between the computed and experimental data lends credibility to the computational model. ijariie.comnih.gov

Below is an illustrative table comparing hypothetical computational data for this compound with potential experimental values.

| Parameter | Computational (DFT/B3LYP) | Experimental (X-ray/IR) | % Difference |

| Sn-C Bond Length (Å) | 2.15 | 2.13 | 0.94% |

| Sn-O Bond Length (Å) | 2.10 | 2.08 | 0.96% |

| C=O Stretch (cm-1) | 1715 | 1725 | -0.58% |

| O-Sn-O Bond Angle (°) | 95.2 | 94.5 | 0.74% |

This table presents hypothetical data for illustrative purposes. A difference of less than 5% is generally considered a good correlation in such validation studies. ijariie.com

Advanced Applications in Polymer Science and Materials Chemistry

Integration into High-Performance Polymeric Materials

Mechanism of Polymer Stabilization (e.g., PVC)

The thermal degradation of polyvinyl chloride (PVC) is an autocatalytic process that begins with the elimination of hydrogen chloride (HCl) from the polymer backbone at processing temperatures, typically above 170°C. This initial dehydrochlorination creates unstable allylic chlorine atoms, which facilitate further HCl loss, leading to the formation of conjugated polyene sequences. These polyenes are responsible for the undesirable discoloration of the polymer, progressing from yellow to brown and eventually black, and also lead to a deterioration of its mechanical properties.

Organotin compounds, including di-n-butyldimethacrylatetin, are highly effective heat stabilizers for PVC. Their primary role is to prevent the degradation of the polymer during high-temperature processing and to enhance its long-term thermal stability. The stabilization mechanism of this compound in PVC is multifaceted and involves several key chemical reactions:

Neutralization of Hydrogen Chloride: The initial and most critical step in PVC degradation is the release of HCl. This compound acts as an efficient HCl scavenger. The basicity of the organotin compound allows it to react with and neutralize the acidic HCl, forming di-n-butyltin dichloride and methacrylic acid. This reaction prevents the autocatalytic effect of HCl on the degradation process. specialchem.comnovistagroup.com

(C₄H₉)₂Sn(OCOC(CH₃)=CH₂)₂ + 2HCl → (C₄H₉)₂SnCl₂ + 2CH₂=C(CH₃)COOH

Substitution of Labile Chlorine Atoms: The formation of allylic chlorine atoms on the PVC backbone is a key step in the "zipper-like" dehydrochlorination reaction. This compound can replace these labile chlorine atoms with more stable methacrylate (B99206) groups. novistagroup.comxikuichem.com This is achieved through a ligand exchange reaction where the methacrylate group from the organotin stabilizer displaces the chlorine atom on the polymer chain. This substitution effectively terminates the unzipping process and prevents the formation of long conjugated polyene sequences. xikuichem.complatinumindustriesltd.com

Reaction with Conjugated Polyenes: The methacrylate ligands in this compound, being unsaturated esters, can potentially undergo Diels-Alder reactions with the conjugated polyene sequences that may have already formed in the PVC. This addition reaction disrupts the conjugation, which is responsible for the color, thereby improving the color stability of the polymer. novistagroup.com

| Stabilization Mechanism | Description | Chemical Reaction/Interaction |

| HCl Scavenging | Neutralizes the hydrogen chloride released during PVC degradation, preventing its autocatalytic effect. | (C₄H₉)₂Sn(OCOC(CH₃)=CH₂)₂ + 2HCl → (C₄H₉)₂SnCl₂ + 2CH₂=C(CH₃)COOH |

| Labile Chlorine Substitution | Replaces unstable allylic chlorine atoms on the PVC chain with more stable methacrylate groups, halting the "unzipping" degradation. | PVC-Cl + (C₄H₉)₂Sn(OCOC(CH₃)=CH₂)₂ → PVC-OCOC(CH₃)=CH₂ + (C₄H₉)₂SnCl(OCOC(CH₃)=CH₂) |

| Disruption of Conjugated Polyenes | The unsaturated methacrylate group can react with conjugated double bonds in the degraded PVC via Diels-Alder reactions, reducing discoloration. | Polyene + CH₂=C(CH₃)COO- → Cycloaddition Product |

Molecularly Imprinted Polymers (MIPs) for Organotin Recognition and Speciation

Molecularly Imprinted Polymers (MIPs) are synthetic polymers with tailor-made recognition sites for a specific target molecule, known as the template. The process of creating MIPs involves polymerizing functional monomers and a cross-linker in the presence of the template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template. These cavities can then selectively rebind the template molecule from a complex matrix.

This compound, as a specific organotin compound, can be a target for MIPs designed for the selective extraction and analysis of organotin species. The development of MIPs for organotins is crucial for environmental monitoring and food safety analysis due to the toxicity of some of these compounds.